molecular formula C22H28FN3O4S B10855028 7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one

7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one

Cat. No.: B10855028
M. Wt: 449.5 g/mol
InChI Key: LLXIEISWIFSUBQ-UHFFFAOYSA-N
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Preparation Methods

RBN-3143 is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:

Industrial production methods for RBN-3143 involve scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

RBN-3143 undergoes various chemical reactions, including:

    Oxidation: RBN-3143 can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms from RBN-3143.

    Substitution: Substitution reactions involve the replacement of one functional group in RBN-3143 with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of RBN-3143, while substitution reactions may yield various substituted analogs.

Scientific Research Applications

RBN-3143 has a wide range of scientific research applications, including:

    Chemistry: RBN-3143 is used as a tool compound to study the role of PARP14 in various chemical processes and reactions.

    Biology: In biological research, RBN-3143 is used to investigate the role of PARP14 in immune responses and inflammation. .

    Medicine: RBN-3143 is being evaluated as a potential therapeutic agent for inflammatory diseases.

Mechanism of Action

RBN-3143 exerts its effects by selectively inhibiting PARP14, an enzyme that regulates immune responses and inflammation. By inhibiting PARP14, RBN-3143 reduces the production of inflammatory cytokines and the infiltration of inflammatory cells such as eosinophils and neutrophils . This leads to a decrease in inflammation and improvement in disease symptoms. The molecular targets and pathways involved include the IL-17 and IL-4/13 signaling pathways, which are key regulators of immune responses .

Comparison with Similar Compounds

RBN-3143 is unique compared to other PARP inhibitors due to its high selectivity for PARP14. Other similar compounds include:

RBN-3143 stands out due to its high selectivity for PARP14 and its potential as a therapeutic agent for inflammatory diseases, rather than oncology .

Properties

Molecular Formula

C22H28FN3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C22H28FN3O4S/c1-14(27)26-6-2-15(3-7-26)12-30-16-10-18(23)21-19(11-16)24-20(25-22(21)28)13-31-17-4-8-29-9-5-17/h10-11,15,17H,2-9,12-13H2,1H3,(H,24,25,28)

InChI Key

LLXIEISWIFSUBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)COC2=CC3=C(C(=C2)F)C(=O)NC(=N3)CSC4CCOCC4

Origin of Product

United States

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